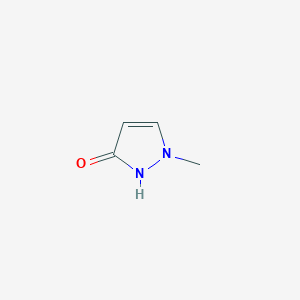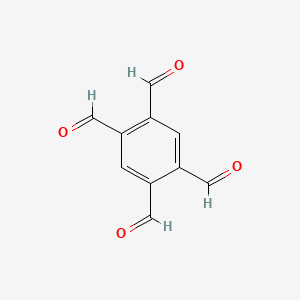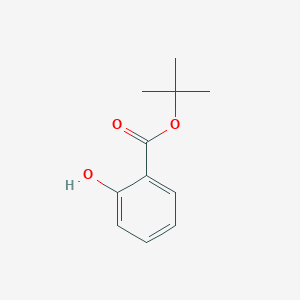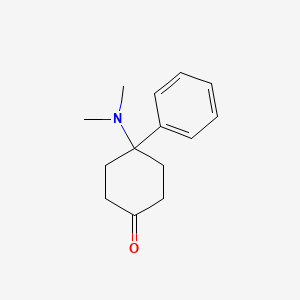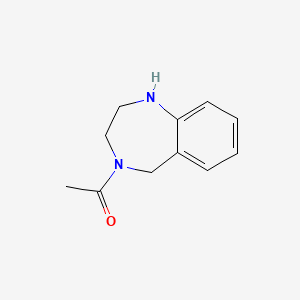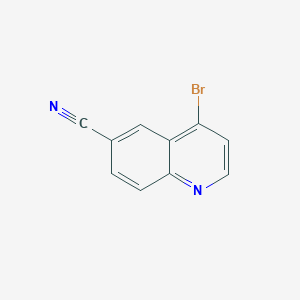
4-Bromoquinoline-6-carbonitrile
Overview
Description
4-Bromoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
4-Bromoquinoline-6-carbonitrile serves as a precursor in the synthesis of complex molecules. For example, it is used in the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing its utility in creating compounds with potential biological activities (Kobayashi et al., 2015). Furthermore, the conversion of 4-anilinoquinazoline- and 3-aryl-4-imino-3,4-dihydro-quinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles through oxidative and nonoxidative C-N couplings highlights its versatility in chemical synthesis (Mirallai & Koutentis, 2015).
Kinase Inhibition and Cancer Research
Several studies have identified this compound derivatives as potent inhibitors of kinases, such as EGFR and HER-2, which are crucial in cancer progression. For instance, the synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have been explored for designing oral, irreversible inhibitors targeting the tyrosine kinase activity of EGFR and HER-2 in cancer treatment (Wissner et al., 2003). Additionally, novel inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production have been developed, showcasing the compound's relevance in anti-inflammatory and anticancer drug development (Green et al., 2007).
Material Science and Optoelectronics
The exploration of optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including this compound, in material science has been conducted. Such research aims to understand their potential in developing multifunctional materials for technological applications (Irfan et al., 2020).
Safety and Hazards
The safety information for 4-Bromoquinoline-6-carbonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Quinoline and its derivatives, including 4-Bromoquinoline-6-carbonitrile, have been the focus of numerous research studies due to their wide range of applications in industrial and synthetic organic chemistry . Future research may focus on developing new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are harmful to both humans and the environment .
Properties
IUPAC Name |
4-bromoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHZKMVPIQRHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467989 | |
| Record name | 4-bromoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642477-82-5 | |
| Record name | 4-Bromo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


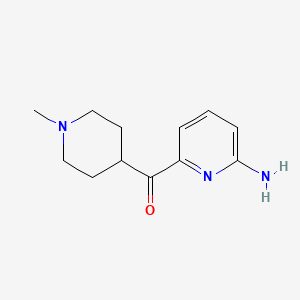
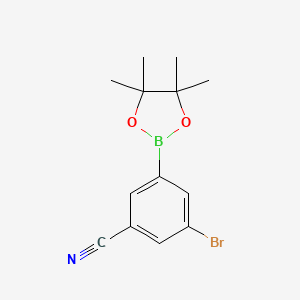
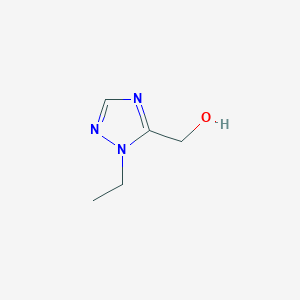
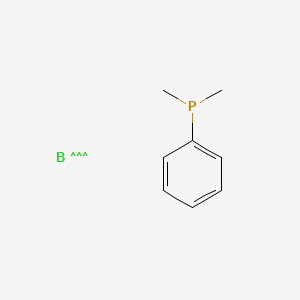
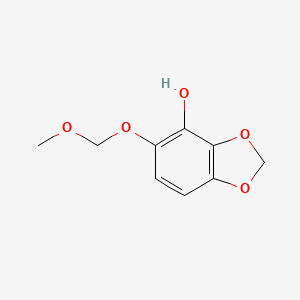
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)
